phenylsilane CAS No. 656824-70-3](/img/structure/B12537496.png)
[(2,3-Dihydro-1-benzofuran-3-yl)(phenyl)methyl](dimethyl)phenylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,3-Dihydro-1-benzofuran-3-yl)(phenyl)methylphenylsilane is a complex organic compound that features a benzofuran ring, a phenyl group, and a dimethylphenylsilane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing benzofuran derivatives is through the cyclization of o-hydroxyacetophenones under basic conditions . This process can be further modified to introduce the phenyl and dimethylphenylsilane groups through subsequent reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis (MWI) have been employed to enhance the efficiency of the synthesis process . Additionally, the use of transition-metal catalysis can facilitate the formation of complex structures like benzofuran derivatives .
Análisis De Reacciones Químicas
Types of Reactions
(2,3-Dihydro-1-benzofuran-3-yl)(phenyl)methylphenylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can modify the compound’s structure by adding hydrogen atoms or removing oxygen atoms.
Substitution: The phenyl and dimethylphenylsilane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the benzofuran ring or the phenyl and dimethylphenylsilane moieties .
Aplicaciones Científicas De Investigación
(2,3-Dihydro-1-benzofuran-3-yl)(phenyl)methylphenylsilane has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: The compound’s unique structure makes it a candidate for developing new therapeutic agents.
Mecanismo De Acción
The mechanism of action of (2,3-Dihydro-1-benzofuran-3-yl)(phenyl)methylphenylsilane involves its interaction with molecular targets and pathways within biological systems. The benzofuran ring and phenyl groups can interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. The dimethylphenylsilane moiety may also play a role in modulating the compound’s activity and stability .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydrobenzofuran: A simpler benzofuran derivative with similar structural features but lacking the phenyl and dimethylphenylsilane groups.
Benzothiophene: A sulfur-containing analog of benzofuran with distinct chemical properties and applications.
Benzimidazole: A nitrogen-containing heterocycle with biological activities similar to benzofuran derivatives.
Uniqueness
(2,3-Dihydro-1-benzofuran-3-yl)(phenyl)methylphenylsilane is unique due to the presence of the dimethylphenylsilane moiety, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
656824-70-3 |
|---|---|
Fórmula molecular |
C23H24OSi |
Peso molecular |
344.5 g/mol |
Nombre IUPAC |
[2,3-dihydro-1-benzofuran-3-yl(phenyl)methyl]-dimethyl-phenylsilane |
InChI |
InChI=1S/C23H24OSi/c1-25(2,19-13-7-4-8-14-19)23(18-11-5-3-6-12-18)21-17-24-22-16-10-9-15-20(21)22/h3-16,21,23H,17H2,1-2H3 |
Clave InChI |
RGVUIJMCJLOIEH-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C1=CC=CC=C1)C(C2COC3=CC=CC=C23)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-[4-(Piperidine-1-carbonyl)phenyl]phenyl]sulfonylacetic acid](/img/structure/B12537413.png)
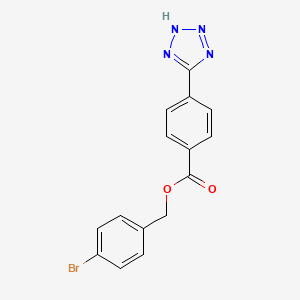
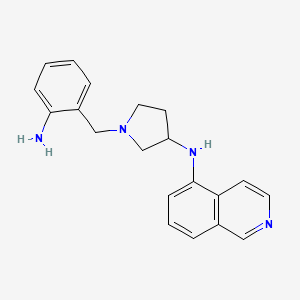
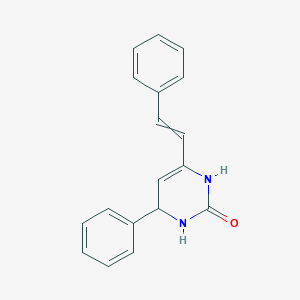
![[5-(Dimethylamino)-3-(2-methylprop-2-enoylamino)pentan-2-yl] carbonate](/img/structure/B12537443.png)
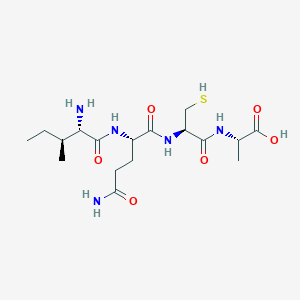
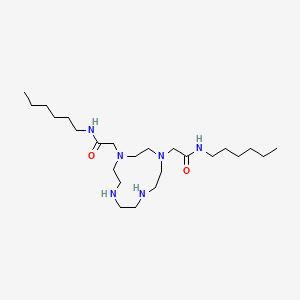
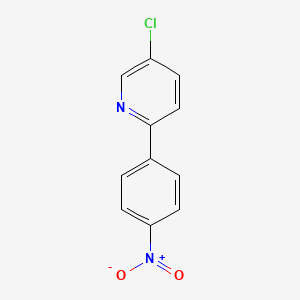
![1-Oxaspiro[4.5]decane-4-butanoic acid, 3-methylene-2-oxo-, ethyl ester](/img/structure/B12537466.png)
oxophosphanium](/img/structure/B12537467.png)
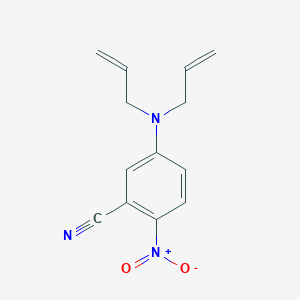

![6-(2-Nitrophenyl)-3-phenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12537485.png)
![Pyrazolo[1,5-b][1,2,4]triazine, 7-(1,1-dimethylethyl)-2,3-diphenyl-](/img/structure/B12537493.png)
